molecular formula C22H25N3O2 B11304479 N-[2-(diethylamino)-2-phenylethyl]-5-phenyl-1,2-oxazole-3-carboxamide

N-[2-(diethylamino)-2-phenylethyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11304479
M. Wt: 363.5 g/mol
InChI Key: HGIIEQVDLOZSBV-UHFFFAOYSA-N
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Description

N-[2-(Diethylamino)-2-phenylethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic small molecule featuring a 1,2-oxazole (isoxazole) core substituted with a phenyl group at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is further linked to a phenylethyl moiety bearing a diethylamino substituent. The compound’s molecular complexity arises from the combination of aromatic (phenyl) and aliphatic (diethylamino) components, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

N-[2-(diethylamino)-2-phenylethyl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H25N3O2/c1-3-25(4-2)20(17-11-7-5-8-12-17)16-23-22(26)19-15-21(27-24-19)18-13-9-6-10-14-18/h5-15,20H,3-4,16H2,1-2H3,(H,23,26)

InChI Key

HGIIEQVDLOZSBV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CNC(=O)C1=NOC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)-2-phenylethyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the carboxamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)-2-phenylethyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[2-(diethylamino)-2-phenylethyl]-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)-2-phenylethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent variations, electronic effects, and inferred biological implications.

Modifications to the Carboxamide Substituent

  • N-(2-Fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide (D337-0018): This analog replaces the diethylamino-phenylethyl group with a 2-fluorophenyl substituent. However, the absence of the diethylamino group may limit solubility in acidic environments.
  • N-[2-(4-Fluorobenzenesulfonyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide :
    The sulfonyl group here is strongly electron-withdrawing, likely reducing basicity compared to the tertiary amine in the target compound. This modification could improve resistance to enzymatic degradation but may decrease cellular permeability due to increased polarity .

  • N-[(1S)-2-[(4-Methoxy-2,5-dimethyl-phenyl)methylamino]-1-phenyl-ethyl]-5-methyl-1,2-oxazole-3-carboxamide: The extended aromatic substituent (4-methoxy-2,5-dimethylphenyl) and stereochemistry (S-configuration) may enhance receptor selectivity.

Heterocyclic Core Variations

  • N,2-Dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide: Replacing the 1,2-oxazole with a 1,2,4-oxadiazole introduces a bioisostere with similar electronic properties but greater metabolic stability.
  • N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: The carboxamide at position 4 (vs. position 3 in the target compound) shifts the spatial orientation of the substituent, likely impacting target engagement.

Functional Group Additions

  • However, this may reduce the basicity of adjacent groups, altering ionization under physiological conditions .
  • N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide :
    The nitro group on the phenyl ring is a strong electron-withdrawing substituent, which may improve oxidative stability but increase reactivity toward reduction in vivo .

Data Table: Key Structural and Inferred Properties

Compound Name Core Structure Substituent Modifications Key Properties/Inferences
N-[2-(Diethylamino)-2-phenylethyl]-5-phenyl-1,2-oxazole-3-carboxamide 1,2-Oxazole Diethylamino-phenylethyl carboxamide High basicity; moderate lipophilicity
N-(2-Fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide 1,2-Oxazole 2-Fluorophenyl carboxamide Enhanced metabolic stability; lower solubility
N-[2-(4-Fluorobenzenesulfonyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide 1,2-Oxazole 4-Fluorobenzenesulfonyl ethyl High polarity; potential protease resistance
N-[(1S)-Phenylethyl]-5-methyl-1,2-oxazole-3-carboxamide 1,2-Oxazole Methoxy-dimethylphenylmethylamino; S-configuration Improved receptor selectivity; higher logP
N,2-Dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide 1,2,4-Oxadiazole Furan; oxadiazole Increased metabolic stability; π-π stacking
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 1,2-Oxazole Chlorophenyl; carboxamide at position 4 Halogen bonding; higher toxicity risk

Research Findings and Implications

  • Electronic Effects: Electron-withdrawing groups (e.g., sulfonyl, nitro) improve stability but may reduce bioavailability. The diethylamino group in the target compound balances solubility and binding .
  • Metabolic Stability : Fluorine and oxadiazole substitutions enhance resistance to oxidative metabolism, whereas nitro groups may introduce reductive liabilities .
  • Receptor Interactions : Steric bulk (e.g., 4-methoxy-2,5-dimethylphenyl) and stereochemistry (S-configuration) critically influence target selectivity .

Biological Activity

N-[2-(diethylamino)-2-phenylethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be described using the following IUPAC name:

  • IUPAC Name : this compound

This compound belongs to the oxazole class, which are heterocyclic compounds known for various biological activities.

1. Antiproliferative Activity

Research has shown that compounds containing oxazole moieties exhibit significant antiproliferative effects. A study involving a library of oxazole derivatives indicated that certain structures could inhibit tumor cell growth effectively. The antiproliferative activity was assessed using the MTT assay, revealing that some derivatives displayed cytotoxicity against various human cancer cell lines, including HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) cells .

2. Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis, making it a target for skin-whitening agents. Compounds similar to this compound have been studied for their ability to inhibit tyrosinase activity. For instance, derivatives with phenolic groups demonstrated stronger inhibitory effects compared to traditional inhibitors like kojic acid . The inhibition mechanism involved mixed-type inhibition, suggesting that these compounds could bind both to the active site and allosteric sites of tyrosinase.

3. Antioxidant Properties

Antioxidant activity is another area where oxazole derivatives have shown promise. Various studies have employed assays such as DPPH and ABTS to evaluate the radical scavenging abilities of these compounds. Certain derivatives exhibited significant antioxidant capacity comparable to well-known antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.

Table 1: Antiproliferative Activity of Oxazole Derivatives

Compound IDCell LineIC50 (μM)Mechanism of Action
Compound AHCT-11615.6Topoisomerase I inhibition
Compound BHeLa20.4Induction of apoptosis
Compound CA54930.8Cell cycle arrest

Table 2: Tyrosinase Inhibition

Compound IDIC50 (μM)Type of Inhibition
Compound D18.7Mixed-type
Compound E25.4Competitive
Compound F>200Non-inhibitory

Case Studies

Case Study 1: Antiproliferative Effects

In a controlled study, a series of oxazole derivatives including this compound were tested for their antiproliferative effects on multiple cancer cell lines. The study concluded that specific structural modifications significantly enhanced cytotoxicity against colorectal and cervical cancer cells .

Case Study 2: Skin Whitening Applications

Another investigation focused on the tyrosinase inhibitory properties of phenolic oxazole compounds for cosmetic applications. The results indicated that certain derivatives not only inhibited tyrosinase but also exhibited lower cytotoxicity towards normal skin cells compared to conventional agents, suggesting a safer profile for skin whitening products .

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